Caerulein, 4-desulfo-10-l-phenylalanine-, 10-methyl ester
Description
Chemical Identity and Structure
Caerulein, 4-desulfo-10-L-phenylalanine-, 10-methyl ester (CAS: 94135-03-2) is a synthetic analog of the natural decapeptide hormone caerulein, which shares structural and functional similarities with cholecystokinin (CCK) . The compound is derived from the native caerulein sequence (5-oxo-L-prolyl-L-glutaminyl-L-aspartyl-L-tyrosyl-L-threonylglycyl-L-tryptophyl-L-methionyl-L-aspartylphenyl-L-alaninamide 4-(hydrogen sulfate)) but features two key modifications:
- 4-Desulfation: Removal of the sulfate group at position 4, reducing polarity and ionic interactions.
- 10-Methyl Esterification: Replacement of the free carboxylic acid with a methyl ester at position 10, enhancing lipophilicity .
Molecular Formula: C₅₉H₇₄N₁₂O₁₉S (molecular weight: ~1279.36 g/mol) .
Properties
CAS No. |
94135-03-2 |
|---|---|
Molecular Formula |
C59H74N12O19S |
Molecular Weight |
1287.4 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H74N12O19S/c1-30(72)50(71-57(87)40(23-32-13-15-34(73)16-14-32)67-55(85)42(26-48(77)78)68-52(82)38(17-19-45(60)74)65-51(81)37-18-20-46(75)63-37)58(88)62-29-47(76)64-41(25-33-28-61-36-12-8-7-11-35(33)36)54(84)66-39(21-22-91-3)53(83)69-43(27-49(79)80)56(86)70-44(59(89)90-2)24-31-9-5-4-6-10-31/h4-16,28,30,37-44,50,61,72-73H,17-27,29H2,1-3H3,(H2,60,74)(H,62,88)(H,63,75)(H,64,76)(H,65,81)(H,66,84)(H,67,85)(H,68,82)(H,69,83)(H,70,86)(H,71,87)(H,77,78)(H,79,80)/t30-,37+,38+,39+,40+,41+,42+,43+,44+,50+/m1/s1 |
InChI Key |
CKGYLINKFIOISK-GGWFMQOSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OC)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)OC)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caerulein, 4-desulfo-10-l-phenylalanine-, 10-methyl ester involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and esterification. The process typically starts with the protection of amino and carboxyl groups to prevent unwanted reactions. Peptide bonds are formed using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Caerulein, 4-desulfo-10-l-phenylalanine-, 10-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Caerulein, 4-desulfo-10-l-phenylalanine-, 10-methyl ester is widely used in scientific research due to its biological activity. Some of its applications include:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in studies of peptide-receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in gastrointestinal disorders and as a diagnostic tool for pancreatic function.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Caerulein, 4-desulfo-10-l-phenylalanine-, 10-methyl ester involves binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular events, leading to the activation of various signaling pathways. The compound primarily targets cholecystokinin (CCK) receptors, which are involved in regulating digestive processes and satiety.
Comparison with Similar Compounds
Comparison with Similar Caerulein Analogs
Structural Modifications and Molecular Properties
The table below highlights structural and molecular differences between the target compound and related analogs:
Key Observations :
- The 4-desulfo modification in the target compound eliminates a critical sulfate group involved in ionic interactions with CCK receptors, likely reducing binding affinity compared to native caerulein .
- 10-Methyl esterification enhances membrane permeability but may reduce enzymatic stability due to ester susceptibility to hydrolysis .
Pharmacological Activity and Receptor Interactions
CCK Receptor Binding and Antagonism
- Native Caerulein : Binds to CCK-A and CCK-B receptors with high affinity, stimulating pancreatic enzyme secretion and gallbladder contraction (EC₅₀: ~0.25 µg/kg/h in rats) .
- 4-Desulfo-10-Methyl Ester Analog :
- In Vitro Studies : Demonstrates reduced potency in stimulating amylase release from pancreatic segments compared to native caerulein. Schild plot analysis using the CCK antagonist lorglumide (pA₂ = 7.31 ± 0.45) confirmed competitive antagonism, suggesting retained but weaker receptor interaction .
- In Vivo Effects : Requires higher doses to induce pancreatic secretion due to lower receptor affinity. Lorglumide (5–10 mg/kg) effectively blocks its action, confirming CCK-mediated pathways .
Comparison with Other Analogs
- Nle⁸-Caerulein-(4-10) (CAS: 25613-79-0): Truncation to residues 4–10 and substitution with norleucine at position 8 improves resistance to proteolytic degradation. However, its shorter sequence reduces receptor activation efficiency compared to the full-length peptide .
- Tyr(25)-Nle(28,31) Analog (CAS: 132032-04-3) :
Functional Outcomes in Disease Models
Pancreatic Secretion and Acute Pancreatitis (AP)
- Native Caerulein : Supramaximal doses (e.g., 50 µg/kg/h in mice) induce AP with hallmark features: acinar cell vacuolization, edema, and inflammatory infiltration .
- 4-Desulfo-10-Methyl Ester Analog :
- Requires 2–3× higher doses to achieve similar pancreatic enzyme elevation (e.g., serum amylase: 2,500 U/L vs. 4,000 U/L for native caerulein at equivalent doses) .
- Reduced interstitial edema and inflammatory cell infiltration compared to native caerulein, likely due to attenuated receptor activation .
Biological Activity
Caerulein, specifically the compound 4-desulfo-10-l-phenylalanine-, 10-methyl ester, is a synthetic decapeptide that mimics the action of cholecystokinin (CCK), a hormone critical for digestion. Initially identified from the skin secretions of the Australian green tree frog (Ranoidea caerulea), caerulein exhibits significant biological activity that impacts various physiological processes, including digestion and inflammation.
Chemical Structure
The chemical structure of caerulein consists of ten amino acids, with a sequence that includes pyroglutamyl-glutaminyl-aspartyl-tyrosyl-sulfate-threonyl-glycyl-tryptophyl-aspartyl-phenylalanine amide. The presence of a sulfated tyrosine and a blocked amino terminal enhances its biological stability and activity, making it resistant to enzymatic degradation.
Caerulein functions primarily through its interaction with CCK receptors, which are pivotal in regulating digestive processes. It stimulates gastric, biliary, and pancreatic secretions, enhancing smooth muscle contraction to aid gastrointestinal motility. Furthermore, caerulein has been shown to potentiate insulin secretion in response to glucose stimulation, indicating its role in endocrine pancreas function.
Table 1: Comparison of Caerulein with Related Compounds
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Cholecystokinin | High | Stimulates gallbladder contraction | Naturally occurring hormone |
| Ceruletide | High | Similar effects on digestion | Synthetic derivative of caerulein |
| Gastrin | Moderate | Stimulates gastric acid secretion | Primarily involved in gastric function |
| Secretin | Low | Regulates bicarbonate secretion | Different receptor interaction |
Biological Effects
Research indicates that caerulein's biological effects are comparable to those of natural cholecystokinin but may exhibit greater potency under specific conditions. Its ability to induce pancreatitis in animal models has been well-documented, characterized by dysregulation of digestive enzyme production and inflammation. This effect is mediated through the activation of NADPH oxidase, leading to increased production of reactive oxygen species (ROS), contributing to cellular damage and apoptosis .
Case Study: Induction of Pancreatitis
In experimental models, caerulein has been effectively used to induce pancreatitis. For instance, a study demonstrated that administration of caerulein led to significant inflammatory responses in pancreatic tissues, characterized by elevated levels of pro-inflammatory cytokines and oxidative stress markers. The study highlighted the dual role of caerulein as both a stimulant for digestive processes and an inducer of cellular stress.
Pharmacological Applications
Caerulein's unique properties make it a valuable tool in both research and clinical settings. It has been utilized in studies examining gastrointestinal function and disorders related to pancreatic enzyme secretion. Additionally, its interactions with CCK receptors have implications for therapeutic applications in conditions such as obesity and diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
